molecular formula C6H7ClS2 B13269880 1-(5-Chlorothiophen-3-yl)ethane-1-thiol

1-(5-Chlorothiophen-3-yl)ethane-1-thiol

Cat. No.: B13269880
M. Wt: 178.7 g/mol
InChI Key: XEDWFGCCYHMTQR-UHFFFAOYSA-N
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Description

1-(5-Chlorothiophen-3-yl)ethane-1-thiol is an organic compound with the molecular formula C6H7ClS2 It features a thiophene ring substituted with a chlorine atom at the 5-position and an ethanethiol group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chlorothiophen-3-yl)ethane-1-thiol typically involves the chlorination of thiophene followed by the introduction of the ethanethiol group. One common method includes:

    Chlorination of Thiophene: Thiophene is chlorinated using chlorine gas in the presence of a catalyst such as iron(III) chloride to yield 5-chlorothiophene.

    Formation of this compound: The 5-chlorothiophene is then reacted with ethanethiol in the presence of a base like sodium hydride to form the desired product.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(5-Chlorothiophen-3-yl)ethane-1-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a disulfide bond.

    Reduction: The compound can be reduced to remove the chlorine atom, yielding thiophene derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in the presence of a base.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Sodium amide or potassium tert-butoxide in an appropriate solvent.

Major Products

    Oxidation: Formation of disulfides.

    Reduction: Formation of thiophene derivatives.

    Substitution: Formation of substituted thiophenes.

Scientific Research Applications

1-(5-Chlorothiophen-3-yl)ethane-1-thiol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-Chlorothiophen-3-yl)ethane-1-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The chlorine atom and thiophene ring contribute to the compound’s reactivity and ability to participate in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Chlorothiophen-3-yl)ethanol: Similar structure but with a hydroxyl group instead of a thiol group.

    5-Chlorothiophene-2-carboxylic acid: Contains a carboxylic acid group instead of an ethanethiol group.

    3-Chlorothiophene: Lacks the ethanethiol group.

Uniqueness

1-(5-Chlorothiophen-3-yl)ethane-1-thiol is unique due to the presence of both a chlorine atom and a thiol group on the thiophene ring. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C6H7ClS2

Molecular Weight

178.7 g/mol

IUPAC Name

1-(5-chlorothiophen-3-yl)ethanethiol

InChI

InChI=1S/C6H7ClS2/c1-4(8)5-2-6(7)9-3-5/h2-4,8H,1H3

InChI Key

XEDWFGCCYHMTQR-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CSC(=C1)Cl)S

Origin of Product

United States

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